Predicted Lipophilicity (XLogP3) Comparison: 1,4,6-Trimethyl vs. Parent and Isomeric Quinoline-2-thiones
The predicted partition coefficient (XLogP3) for 1,4,6-trimethylquinoline-2(1H)-thione is 3.5, as computed by PubChem . This value is higher than that of the unsubstituted parent, quinoline-2(1H)-thione (XLogP3 = 1.9) , indicating that the addition of three methyl groups in the 1,4,6-pattern significantly increases lipophilicity. The isomeric 1,4,7-trimethylquinoline-2(1H)-thione (CAS 53761-62-9) is expected to have a similar XLogP3 in the 3.4–3.6 range, but the positional isomerism may influence the three-dimensional shape and, consequently, entropic contributions to binding .
Δ +1.6 units
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Quinoline-2(1H)-thione (XLogP3 = 1.9) |
| Quantified Difference | Δ XLogP3 = +1.6 units |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm (version 3.0) |
Why This Matters
Higher lipophilicity can improve membrane permeability and influence ADME properties, making the 1,4,6-trimethyl derivative a potentially more suitable scaffold for cell-based assays or in vivo studies compared to the less lipophilic parent compound.
- [1] PubChem. Compound Summary for CID 9547959 (1,4,6-Trimethylquinoline-2(1H)-thione). Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/9547959 (accessed 2026-05-02). View Source
- [2] PubChem. Compound Summary for CID 1800393 (2(1H)-Quinolinethione). Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/2637-37-8 (accessed 2026-05-02). View Source
